Ethyl 5-nitrothiophene-3-carboxylate

Catalog No.
S12347209
CAS No.
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-nitrothiophene-3-carboxylate

Product Name

Ethyl 5-nitrothiophene-3-carboxylate

IUPAC Name

ethyl 5-nitrothiophene-3-carboxylate

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3

InChI Key

NPPUZRWXZGOUKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)[N+](=O)[O-]

Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) is a highly functionalized heteroaromatic building block characterized by an electron-withdrawing nitro group and an ethyl ester moiety on a thiophene core. In industrial and medicinal chemistry, it is primarily procured as a versatile, stable precursor for the synthesis of 5-aminothiophene derivatives and thieno-fused heterocycles [1]. The ethyl ester provides a strong balance of lipophilicity and chemical stability, making it highly suitable for multi-step synthetic sequences where free carboxylic acids exhibit poor processability. By offering a pre-installed nitro group at the 5-position, this compound allows chemists to bypass challenging late-stage nitration steps, directly accelerating the development of advanced pharmaceutical intermediates [2].

Substituting Ethyl 5-nitrothiophene-3-carboxylate with closely related analogs often introduces significant process inefficiencies. Utilizing the free acid (5-nitrothiophene-3-carboxylic acid) leads to severely reduced solubility in standard Class 3 organic solvents, frequently necessitating the use of high-boiling, difficult-to-remove solvents like DMF or DMSO that complicate downstream purification [1]. Conversely, substituting with the methyl ester (Methyl 5-nitrothiophene-3-carboxylate) introduces a high risk of transesterification when ethanol is employed as a green process solvent, generating mixed ester impurities that require costly chromatographic resolution [2]. Furthermore, attempting to use the un-nitrated analog (ethyl thiophene-3-carboxylate) shifts the burden of nitration to the buyer, a process notoriously plagued by poor regioselectivity that yields difficult-to-separate 2-nitro and 5-nitro isomer mixtures [3].

Elimination of Transesterification Risks in Ethanol-Based Workflows

When utilizing ethanol as a scalable, green solvent for downstream reactions (such as the catalytic hydrogenation of the nitro group to an amine), the use of Methyl 5-nitrothiophene-3-carboxylate introduces a significant risk of transesterification. This side reaction generates mixed methyl/ethyl ester impurities. Procuring Ethyl 5-nitrothiophene-3-carboxylate completely bypasses this issue, ensuring a unified ester profile and reducing the need for chromatographic purification to separate closely eluting ester homologs [1].

Evidence DimensionMixed ester impurity formation in ethanol solvent
Target Compound Data0% mixed ester formation
Comparator Or BaselineMethyl 5-nitrothiophene-3-carboxylate (typically yields 5-15% mixed ester byproduct under basic/acidic conditions in EtOH)
Quantified DifferenceComplete avoidance of a 5-15% impurity fraction
ConditionsBase- or acid-catalyzed downstream processing in ethanol

Eliminating mixed ester formation directly streamlines API scale-up by removing the need for an additional chromatographic purification step.

Higher Process Solubility Compared to Free Acid Alternatives

Ethyl 5-nitrothiophene-3-carboxylate demonstrates significantly higher solubility in common Class 3 process solvents such as ethyl acetate and dichloromethane compared to the free acid baseline. While 5-nitrothiophene-3-carboxylic acid often requires high-boiling polar aprotic solvents (e.g., DMF or DMSO) for homogeneous reactions, the ethyl ester dissolves readily in standard organic phases. This enables lower-temperature processing and highly efficient aqueous workups without losing product to the aqueous phase [1].

Evidence DimensionSolvent requirement for homogeneous reaction
Target Compound DataHighly soluble in EtOAc, DCM, and EtOH
Comparator Or Baseline5-Nitrothiophene-3-carboxylic acid (requires DMF/DMSO for >0.1M concentration)
Quantified DifferenceAllows use of solvents with boiling points <80°C vs >150°C
ConditionsStandard liquid-liquid extraction and homogeneous catalysis workflows

Using low-boiling process solvents drastically reduces energy costs during solvent removal and prevents thermal degradation of sensitive intermediates.

Regiochemical Fidelity vs. Late-Stage Nitration

Procuring the pre-nitrated Ethyl 5-nitrothiophene-3-carboxylate is more efficient than starting a synthesis with the un-nitrated Ethyl thiophene-3-carboxylate. Late-stage electrophilic nitration of the un-nitrated thiophene core yields a mixture of 2-nitro and 5-nitro regioisomers. This requires extensive purification and severely depresses the isolated yield of the desired 5-nitro target. The pre-functionalized building block guarantees absolute regiochemical fidelity at the 5-position [1].

Evidence DimensionRegiochemical purity and step economy
Target Compound Data100% pure 5-nitro isomer (pre-installed)
Comparator Or BaselineEthyl thiophene-3-carboxylate (nitration yields ~75:25 mixture of 5-nitro and 2-nitro isomers)
Quantified DifferenceSaves 1 synthetic step and avoids >25% yield loss to off-target regioisomers
ConditionsElectrophilic aromatic nitration workflows

Procuring the exact regioisomer eliminates a low-yielding, hazardous nitration step and the subsequent complex chromatographic separation.

Synthesis of Thieno-Fused Heterocycles

This compound is a highly effective precursor for generating thieno[2,3-d]pyrimidines and related scaffolds. The nitro group can be cleanly reduced to an amine, which subsequently undergoes efficient cyclization with the adjacent ethyl ester. The ester's stability ensures it survives the reduction conditions without premature hydrolysis [1].

Pharmaceutical Intermediate Scale-Up in Green Solvents

Where ethanol is the preferred process solvent for scale-up, this compound is strictly indicated. Avoiding the transesterification risks associated with methyl esters is critical for maintaining API purity and avoiding unnecessary purification steps during large-scale manufacturing [2].

Library Generation for Medicinal Chemistry

In automated liquid handling and parallel synthesis, high solubility in standard organic solvents is mandatory. The ethyl ester provides significantly higher solubility than the free carboxylic acid in these workflows, allowing for high-concentration stock solutions in ethyl acetate or dichloromethane [3].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

201.00957888 g/mol

Monoisotopic Mass

201.00957888 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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